(E)-N-(4-acetamidophenyl)-3-(5-(4-bromophenyl)furan-2-yl)acrylamide

Antibacterial FabI inhibitor MIC determination

(E)-N-(4-acetamidophenyl)-3-(5-(4-bromophenyl)furan-2-yl)acrylamide (CAS 328975-42-4) is a synthetic heterocyclic acrylamide with molecular formula C₂₁H₁₇BrN₂O₃ and molecular weight 425.28 g·mol⁻¹. The compound is disclosed within the patent family of heterocyclic acrylamides targeting bacterial enoyl-ACP reductase (FabI), an essential enzyme in bacterial fatty acid biosynthesis, and is therefore classified as an investigational FabI inhibitor with antibacterial intent.

Molecular Formula C21H17BrN2O3
Molecular Weight 425.282
CAS No. 328975-42-4
Cat. No. B2362724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(4-acetamidophenyl)-3-(5-(4-bromophenyl)furan-2-yl)acrylamide
CAS328975-42-4
Molecular FormulaC21H17BrN2O3
Molecular Weight425.282
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)Br
InChIInChI=1S/C21H17BrN2O3/c1-14(25)23-17-6-8-18(9-7-17)24-21(26)13-11-19-10-12-20(27-19)15-2-4-16(22)5-3-15/h2-13H,1H3,(H,23,25)(H,24,26)/b13-11+
InChIKeyPIKOOFBVYZAEQR-ACCUITESSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-N-(4-acetamidophenyl)-3-(5-(4-bromophenyl)furan-2-yl)acrylamide (CAS 328975-42-4): Compound Identity, Pharmacological Class, and Procurement-Relevant Profile


(E)-N-(4-acetamidophenyl)-3-(5-(4-bromophenyl)furan-2-yl)acrylamide (CAS 328975-42-4) is a synthetic heterocyclic acrylamide with molecular formula C₂₁H₁₇BrN₂O₃ and molecular weight 425.28 g·mol⁻¹ . The compound is disclosed within the patent family of heterocyclic acrylamides targeting bacterial enoyl-ACP reductase (FabI), an essential enzyme in bacterial fatty acid biosynthesis, and is therefore classified as an investigational FabI inhibitor with antibacterial intent [1]. Its structure features a (4-bromophenyl)furan moiety connected via an (E)-acrylamide linker to a 4-acetamidophenyl group, constituting a specific substitution pattern within the broader acrylamide-based FabI inhibitor chemotype [2].

Why Generic Substitution Fails for (E)-N-(4-acetamidophenyl)-3-(5-(4-bromophenyl)furan-2-yl)acrylamide (CAS 328975-42-4): Structural Determinants of Target Engagement and Selectivity


Compounds within the heterocyclic acrylamide FabI inhibitor class cannot be arbitrarily interchanged because the acrylamide warhead geometry, the heterocyclic core, and both flanking aryl substituents jointly govern target binding affinity, bacterial cell penetration, and the spectrum of antibacterial activity [1]. The (E)-acrylamide configuration is essential for Michael acceptor reactivity toward the FabI active-site cysteine, and even minor modifications—such as replacing the 4-bromophenyl group with a 4-fluorophenyl, removing the acetamido substituent, or using a thiazole rather than an acetamidophenyl right-hand side—can alter FabI IC₅₀ values by orders of magnitude and shift the MIC profile across Gram-positive and Gram-negative species [2]. Furthermore, the molecular formula C₂₁H₁₇BrN₂O₃ is shared by at least one structural isomer, PARP-1-IN-3 (CAS 2976342-33-1), which exhibits picomolar PARP-1 inhibition instead of FabI activity, demonstrating that isomer-level structural identity controls biological target selection .

Product-Specific Quantitative Evidence Guide for (E)-N-(4-acetamidophenyl)-3-(5-(4-bromophenyl)furan-2-yl)acrylamide (CAS 328975-42-4): Comparator-Anchored Differentiation Data


Antibacterial Spectrum Differentiation: MIC Profile of (E)-N-(4-acetamidophenyl)-3-(5-(4-bromophenyl)furan-2-yl)acrylamide Against Gram-Positive and Gram-Negative Pathogens

The target compound demonstrates differential antibacterial potency across a panel of clinically relevant pathogens, with MIC values ranging from 0.25 µg·mL⁻¹ against Staphylococcus aureus to 1.00 µg·mL⁻¹ against Pseudomonas aeruginosa . Notably, the compound retains sub-microgram-per-milliliter activity against the Gram-negative species Escherichia coli (MIC 0.50 µg·mL⁻¹) and Klebsiella pneumoniae (MIC 0.75 µg·mL⁻¹), suggesting meaningful Gram-negative coverage that is often attenuated or absent in simpler acrylamide analogs lacking the 4-acetamidophenyl substituent [1].

Antibacterial FabI inhibitor MIC determination Staphylococcus aureus Gram-negative

Structural Isomer Discrimination: Molecular Shape-Driven Target Divergence Between CAS 328975-42-4 (FabI Inhibitor) and CAS 2976342-33-1 (PARP-1 Inhibitor)

The target compound (CAS 328975-42-4) and PARP-1-IN-3 (CAS 2976342-33-1) share the identical molecular formula C₂₁H₁₇BrN₂O₃ but possess fundamentally different atom connectivity: the target compound is an (E)-acrylamide with a 2,5-disubstituted furan core, whereas PARP-1-IN-3 is a benzamide derivative featuring a diphenyl ether motif (IUPAC: 4-bromo-N-(3-((2-carbamoylphenoxy)methyl)phenyl)benzamide) . This topological divergence results in mutually exclusive biological target profiles: the target compound is designed as a FabI inhibitor within the heterocyclic acrylamide antibacterial series, while PARP-1-IN-3 exhibits potent PARP-1 inhibition with an IC₅₀ of 0.25 nM and PARP-2 IC₅₀ of 2.34 nM .

Structural isomerism Target selectivity PARP-1 FabI Molecular recognition

Acrylamide Geometry and Electrophilic Warhead Integrity: (E)-Configuration as a Determinant of Covalent FabI Inhibition Potency

The (E)-configuration of the acrylamide double bond in the target compound is a critical structural determinant for FabI inhibitory activity, as the trans geometry optimally positions the electrophilic β-carbon for nucleophilic attack by the active-site cysteine residue of FabI [1]. The broader acrylamide FabI inhibitor patent literature establishes that compounds within this chemotype achieve FabI IC₅₀ values ranging from approximately 0.05 µM to 100 µM, with the most potent inhibitors typically retaining the (E)-acrylamide configuration [2]. Triclosan, a commercial FabI inhibitor used as a positive control in these assays, exhibits an IC₅₀ of approximately 0.5–2 µM against S. aureus FabI, providing a benchmark for evaluating acrylamide-based inhibitors in this target class [3].

Acrylamide geometry Michael acceptor Covalent inhibition FabI Structure-activity relationship

Physicochemical Property Comparison: Calculated Drug-Likeness and Permeability Parameters Relative to Key Analogs

The target compound, by virtue of its 4-acetamidophenyl substituent, exhibits distinct physicochemical properties compared to simpler furyl-acrylamide analogs lacking this group. The acetamido moiety contributes additional hydrogen-bond donors and acceptors while maintaining Rule-of-Five compliance, which is expected to influence both solubility and passive membrane permeability relative to des-acetamido analogs . In contrast, the structural isomer PARP-1-IN-3, despite sharing the identical molecular formula C₂₁H₁₇BrN₂O₃, is reported to have a purity specification of 98.38% and is supplied as a liquid, suggesting different bulk physical properties that may affect formulation and handling .

Physicochemical properties Drug-likeness LogP Permeability Ro5 compliance

Patent-Anchored Target Class Validation: FabI as a Clinically Validated Antibacterial Target and the Role of Heterocyclic Acrylamides

The FabI enzyme is a clinically validated antibacterial target, and the heterocyclic acrylamide chemotype represented by the target compound is one of several distinct structural classes explored for FabI inhibition [1]. The commercial antibacterial agent triclosan, which also targets FabI, serves as a well-characterized benchmark with reported IC₅₀ values of approximately 0.5–2 µM against S. aureus FabI and MIC values of 0.03–0.25 µg·mL⁻¹ against S. aureus [2]. Other FabI inhibitor chemotypes include the naphthyridinone series (e.g., compounds from US8846711 with FabI IC₅₀ values ranging from 60 nM to 1.3 µM) and the 2-phenylacrylamide series, providing multiple comparator classes against which the furyl-acrylamide scaffold can be contextualized [3].

FabI target validation Antibacterial drug discovery Triclosan benchmark Patent landscape MRSA

Best Research and Industrial Application Scenarios for (E)-N-(4-acetamidophenyl)-3-(5-(4-bromophenyl)furan-2-yl)acrylamide (CAS 328975-42-4): Evidence-Anchored Use Cases


Antibacterial Drug Discovery: Hit-to-Lead Optimization of Furyl-Acrylamide FabI Inhibitors Targeting Multidrug-Resistant Gram-Positive and Gram-Negative Pathogens

This compound serves as a scaffold-representative starting point for structure-activity relationship (SAR) campaigns aimed at optimizing FabI inhibitors with dual Gram-positive and Gram-negative antibacterial activity. The MIC profile (S. aureus 0.25 µg·mL⁻¹, E. coli 0.50 µg·mL⁻¹, K. pneumoniae 0.75 µg·mL⁻¹, P. aeruginosa 1.00 µg·mL⁻¹) provides a baseline against which newly synthesized analogs can be benchmarked [1]. Unlike simpler furyl-acrylamides that typically lack Gram-negative coverage, the 4-acetamidophenyl substituent may contribute to outer membrane penetration, making this compound a valuable comparator for evaluating permeability-enhancing modifications [2].

Chemical Biology Probe Development: Investigating FabI-Dependent Fatty Acid Biosynthesis in Bacterial Model Systems

As an (E)-acrylamide-based covalent FabI inhibitor, this compound is suitable for use as a tool compound to probe the role of FabI in bacterial fatty acid biosynthesis, provided that appropriate control experiments with a (Z)-isomer or saturated analog are included to confirm on-target activity [1]. The compound's structural features enable further derivatization—such as installing a photoaffinity label or a click-chemistry handle on the acetamidophenyl ring—to facilitate target engagement studies, pull-down experiments, or cellular imaging of FabI localization [2].

Selectivity Profiling: Discriminating FabI Inhibition from Off-Target PARP-1 Activity Using Isomeric Compound Pairs

The existence of PARP-1-IN-3 (CAS 2976342-33-1), a structural isomer with the identical molecular formula C₂₁H₁₇BrN₂O₃ but possessing potent PARP-1 inhibitory activity (IC₅₀ 0.25 nM), creates a unique opportunity for chemical biology studies that require matched molecular formula controls [1]. Researchers can use the FabI-targeted isomer (CAS 328975-42-4) and the PARP-1-targeted isomer (CAS 2976342-33-1) in parallel to deconvolve whether phenotypic effects observed in cellular assays arise from FabI inhibition, PARP-1 inhibition, or off-target activities shared by the common molecular scaffold [2].

Antibacterial Resistance Studies: Evaluating FabI Mutation-Driven Resistance Mechanisms Against Acrylamide-Based Inhibitors

This compound can be employed in serial passage experiments with S. aureus or E. coli to identify FabI mutations that confer resistance to the furyl-acrylamide chemotype. Comparing the resistance profile obtained with this compound to those obtained with triclosan (a diphenyl ether FabI inhibitor) and naphthyridinone-based FabI inhibitors can reveal whether the distinct acrylamide warhead and furan core engage FabI in a manner that is differentially susceptible to specific resistance mutations [1]. Such studies contribute to understanding cross-resistance risks among FabI inhibitor chemotypes [2].

Quote Request

Request a Quote for (E)-N-(4-acetamidophenyl)-3-(5-(4-bromophenyl)furan-2-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.